Cas no 1215034-20-0 (2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine)

2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine 化学的及び物理的性質
名前と識別子
-
- 2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine
- 4-Pyrimidinamine, 2,5-dichloro-N-(2,2,2-trifluoroethyl)-
- AKOS018188567
- 2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
- 1215034-20-0
- CS-0250223
- SCHEMBL1936651
- EN300-5015455
-
- インチ: 1S/C6H4Cl2F3N3/c7-3-1-12-5(8)14-4(3)13-2-6(9,10)11/h1H,2H2,(H,12,13,14)
- InChIKey: FVZFHCUEBRPKPV-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC=C(Cl)C(NCC(F)(F)F)=N1
計算された属性
- せいみつぶんしりょう: 244.9734370g/mol
- どういたいしつりょう: 244.9734370g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 密度みつど: 1.617±0.06 g/cm3(Predicted)
- ふってん: 326.4±42.0 °C(Predicted)
- 酸性度係数(pKa): 0.34±0.10(Predicted)
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5015455-5.0g |
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1215034-20-0 | 95.0% | 5.0g |
$1530.0 | 2025-03-15 | |
Enamine | EN300-5015455-0.05g |
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1215034-20-0 | 95.0% | 0.05g |
$101.0 | 2025-03-15 | |
Enamine | EN300-5015455-1.0g |
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1215034-20-0 | 95.0% | 1.0g |
$528.0 | 2025-03-15 | |
Enamine | EN300-5015455-0.1g |
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1215034-20-0 | 95.0% | 0.1g |
$152.0 | 2025-03-15 | |
Enamine | EN300-5015455-0.25g |
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1215034-20-0 | 95.0% | 0.25g |
$216.0 | 2025-03-15 | |
Aaron | AR028TTC-500mg |
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1215034-20-0 | 95% | 500mg |
$585.00 | 2025-02-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320893-500mg |
2,5-Dichloro-n-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1215034-20-0 | 98% | 500mg |
¥3594.00 | 2024-08-09 | |
Aaron | AR028TTC-1g |
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1215034-20-0 | 95% | 1g |
$751.00 | 2025-02-17 | |
Enamine | EN300-5015455-2.5g |
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1215034-20-0 | 95.0% | 2.5g |
$1034.0 | 2025-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320893-2.5g |
2,5-Dichloro-n-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1215034-20-0 | 98% | 2.5g |
¥11782.00 | 2024-08-09 |
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ineに関する追加情報
Introduction to 2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine (CAS No. 1215034-20-0)
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine (CAS No. 1215034-20-0) is a significant compound in the realm of pharmaceutical and agrochemical research, characterized by its unique structural and chemical properties. This pyrimidine derivative has garnered considerable attention due to its potential applications in the development of novel therapeutic agents and crop protection chemicals. The compound’s molecular structure, featuring both chloro and trifluoroethyl substituents, imparts distinct reactivity and functional versatility, making it a valuable scaffold for synthetic chemists and biologists.
The chemical structure of 2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine consists of a pyrimidine core substituted at the 2- and 5-positions with chlorine atoms, while the 4-amino group is linked to a bulky 2,2,2-trifluoroethyl moiety. This arrangement not only enhances the compound’s lipophilicity but also introduces steric hindrance that can influence its biological activity. The presence of fluorine atoms further modulates the electronic properties of the molecule, potentially affecting its interaction with biological targets.
In recent years, the pharmaceutical industry has seen a surge in the exploration of pyrimidine derivatives as pharmacophores due to their broad spectrum of biological activities. Pyrimidine-based compounds are well-documented for their roles in various therapeutic areas, including antiviral, anticancer, and antimicrobial treatments. The specific substitution pattern in 2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine makes it an intriguing candidate for further investigation in drug discovery pipelines.
One of the most compelling aspects of this compound is its potential as an intermediate in synthesizing more complex molecules. The chlorine and trifluoroethyl groups provide multiple sites for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems and heterocyclic scaffolds that are prevalent in modern medicinal chemistry. Moreover, the electron-withdrawing nature of the fluorine atoms can be leveraged to fine-tune the reactivity of adjacent functional groups.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of small molecules like 2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine. Molecular docking studies have been employed to screen this compound against various protein targets relevant to human health. Preliminary results suggest that it may exhibit inhibitory effects on enzymes involved in metabolic pathways associated with inflammation and cancer progression. These findings underscore the importance of high-throughput screening and computational modeling in identifying promising drug candidates.
The agrochemical sector has also recognized the potential utility of pyrimidine derivatives in developing novel pesticides and herbicides. The structural features of 2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine make it a candidate for designing compounds that target specific enzymatic pathways in pests while minimizing environmental impact. The incorporation of fluorine atoms can enhance the stability and bioavailability of agrochemicals under field conditions.
In terms of synthetic methodologies, researchers have developed efficient routes for preparing 2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine with high yields and purity. These synthetic strategies often involve multi-step processes starting from commercially available precursors such as malononitrile or cyanoacetamide derivatives. Advances in catalytic systems have further streamlined these syntheses by reducing reaction times and improving atom economy.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. Fluorine atoms introduce unique electronic properties that can modulate drug-receptor interactions significantly. In 2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine, the trifluoroethyl group contributes to lipophilicity while also enhancing metabolic stability by preventing rapid degradation by cytochrome P450 enzymes.
As research continues to evolve,the applications of compounds like 1215034-20-0 are expected to expand into new therapeutic areas and industrial processes. Collaborative efforts between academia and industry will be crucial in translating laboratory discoveries into tangible benefits for society. The continued exploration of pyrimidine derivatives promises to yield innovative solutions to some of today’s most pressing health challenges.
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